molecular formula C18H14N2Na2O6 B12699602 Disodium 2,2'-(1,2-ethanediylbis(iminocarbonyl))bisbenzoate CAS No. 94135-12-3

Disodium 2,2'-(1,2-ethanediylbis(iminocarbonyl))bisbenzoate

Cat. No.: B12699602
CAS No.: 94135-12-3
M. Wt: 400.3 g/mol
InChI Key: LMOODUDFLCSHDB-UHFFFAOYSA-L
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Disodium 2,2’-(1,2-ethanediylbis(iminocarbonyl))bisbenzoate typically involves the reaction of benzoic acid derivatives with ethylenediamine under controlled conditions. The reaction proceeds through the formation of an intermediate, which is then treated with sodium hydroxide to yield the disodium salt .

Industrial Production Methods

In industrial settings, the production of Disodium 2,2’-(1,2-ethanediylbis(iminocarbonyl))bisbenzoate involves large-scale reactions using high-purity reagents and stringent quality control measures. The process includes the purification of the final product through crystallization or other separation techniques to ensure the desired purity and quality .

Chemical Reactions Analysis

Types of Reactions

Disodium 2,2’-(1,2-ethanediylbis(iminocarbonyl))bisbenzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH conditions to ensure optimal yields .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized benzoic acid derivatives, while reduction can produce reduced amine derivatives .

Scientific Research Applications

Disodium 2,2’-(1,2-ethanediylbis(iminocarbonyl))bisbenzoate is utilized in various scientific research fields, including:

Mechanism of Action

The mechanism of action of Disodium 2,2’-(1,2-ethanediylbis(iminocarbonyl))bisbenzoate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biochemical effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Disodium 2,2’-(1,2-ethanediylbis(iminocarbonyl))bisbenzoate can be compared with other similar compounds, such as:

The uniqueness of Disodium 2,2’-(1,2-ethanediylbis(iminocarbonyl))bisbenzoate lies in its specific chemical structure, which imparts distinct properties and makes it suitable for a wide range of applications .

Properties

CAS No.

94135-12-3

Molecular Formula

C18H14N2Na2O6

Molecular Weight

400.3 g/mol

IUPAC Name

disodium;2-[2-[(2-carboxylatobenzoyl)amino]ethylcarbamoyl]benzoate

InChI

InChI=1S/C18H16N2O6.2Na/c21-15(11-5-1-3-7-13(11)17(23)24)19-9-10-20-16(22)12-6-2-4-8-14(12)18(25)26;;/h1-8H,9-10H2,(H,19,21)(H,20,22)(H,23,24)(H,25,26);;/q;2*+1/p-2

InChI Key

LMOODUDFLCSHDB-UHFFFAOYSA-L

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NCCNC(=O)C2=CC=CC=C2C(=O)[O-])C(=O)[O-].[Na+].[Na+]

Origin of Product

United States

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